Platinum(IV) sulfide

Description

Structure

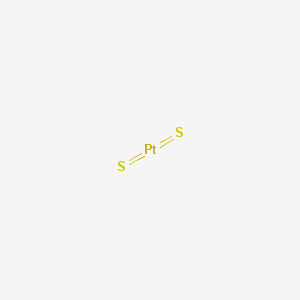

2D Structure

Properties

IUPAC Name |

bis(sulfanylidene)platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pt.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFJIIYAUSTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Pt]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PtS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065200 | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; Insoluble in water; [MSDSonline] | |

| Record name | Platinum(IV) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12038-21-0 | |

| Record name | Platinum sulfide (PtS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Theoretical and Predictive Guide to 2D Platinum(IV) Sulfide (PtS₄): Properties, Protocols, and Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: Two-dimensional (2D) materials are at the forefront of materials science, offering unprecedented properties for a new generation of technologies. Within the family of platinum group metal chalcogenides, 2D Platinum(IV) Sulfide (PtS₄) emerges as a novel, yet-to-be-synthesized material with intriguing theoretical potential. This technical guide provides a comprehensive overview of the predicted properties of monolayer PtS₄, based on first-principles theoretical frameworks and extrapolations from well-studied analogues like Platinum Disulfide (PtS₂). We cover the predicted structural, electronic, and vibrational characteristics of 2D PtS₄, propose detailed experimental protocols for its synthesis and characterization, and discuss its potential applications, particularly in catalysis and nanomedicine. This document serves as a foundational resource to stimulate and guide future theoretical and experimental investigations into this promising 2D material.

Introduction: The Frontier of 2D Platinum Chalcogenides

The family of 2D transition metal chalcogenides (TMDs) has expanded rapidly, revealing a rich landscape of electronic and chemical properties. While significant research has focused on materials like PtS₂ for their high charge-carrier mobility and layer-dependent bandgap, the exploration of higher-order platinum sulfides remains a nascent field.[1][2][3] 2D this compound (PtS₄) is a hypothetical monolayer material that, to date, has not been experimentally realized or extensively studied theoretically.

This guide is formulated to bridge this knowledge gap by providing a predictive framework for the fundamental properties of 2D PtS₄. By employing established computational methodologies and drawing comparisons with related platinum chalcogenides, we aim to furnish researchers with the foundational knowledge required to pursue the synthesis, characterization, and application of this novel 2D material. The predictions herein are grounded in density functional theory (DFT) principles, which have proven effective in forecasting the characteristics of new 2D materials.

Predicted Structural and Electronic Properties

Crystal Structure and Stability

The precise crystal structure of a 2D PtS₄ monolayer is yet to be determined. However, based on other transition metal tetrachalcogenides, a stable configuration could involve a central platinum atom coordinated with sulfur atoms in a non-planar arrangement. A plausible structure would be a tetragonal or orthorhombic lattice. To ascertain the viability of any proposed structure, two key computational tests of stability are essential:

-

Thermodynamic Stability: The formation energy of the 2D PtS₄ monolayer must be calculated. A negative formation energy relative to its constituent elements (solid Pt and S molecules) or other known platinum sulfide phases would indicate that the structure is thermodynamically favorable and potentially synthesizable.

-

Dynamic Stability: The phonon dispersion spectrum of the predicted crystal lattice should be computed. The absence of imaginary frequencies across the entire Brillouin zone would confirm that the structure is dynamically stable and would not spontaneously distort.

The following table presents the predicted lattice parameters for a hypothetical tetragonal 2D PtS₄, alongside the known experimental values for 2D PtS₂ for comparison.

| Property | Predicted 2D PtS₄ (Tetragonal) | Experimental 2D PtS₂ (Trigonal) |

| Lattice Constant (a) | ~ 3.80 Å | 3.54 Å |

| Lattice Constant (b) | ~ 3.80 Å | 3.54 Å |

| In-plane Stiffness | To be determined (TBD) | TBD |

| Formation Energy | TBD (predicted to be negative) | TBD |

Electronic and Optical Properties

First-principles calculations based on DFT are crucial for predicting the electronic band structure of novel 2D materials.[4][5][6] For 2D PtS₄, we predict a semiconducting nature, a common feature among many TMDs. The band gap is anticipated to be indirect, similar to its lighter analogue PtS₂.

The ability to tune the electronic properties of 2D materials via external stimuli is a key advantage for device applications. We predict that the band gap of 2D PtS₄ will be highly sensitive to biaxial strain, with compressive strain likely increasing the band gap and tensile strain reducing it. This tunability could be exploited in the design of novel nanoelectronic and optoelectronic devices.

The optical absorption spectrum is another critical property. We predict that 2D PtS₄ will exhibit significant absorption in the visible and ultraviolet regions, making it a candidate for applications in photodetection and photocatalysis.

The table below summarizes the predicted electronic properties of 2D PtS₄ in comparison to known platinum chalcogenides.

| Property | Predicted 2D PtS₄ | Known 2D PtS₂ | Known 2D PtSe₂ |

| Band Gap (Indirect) | ~ 1.2 - 1.5 eV | ~ 1.6 eV | ~ 1.2 eV |

| Electron Mobility | TBD | High | High |

| Exciton Binding Energy | TBD | TBD | TBD |

Proposed Experimental Protocols

Synthesis via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a scalable method for producing high-quality thin films of 2D materials.[7] We propose a two-zone CVD process for the synthesis of 2D PtS₄.

Methodology:

-

Substrate Preparation: A thin film of platinum (e.g., 1-5 nm) is deposited onto a suitable substrate, such as SiO₂/Si or sapphire, using e-beam evaporation or sputtering.

-

Precursor Placement: The platinum-coated substrate is placed in the center of a quartz tube furnace (Zone 2). High-purity sulfur powder is placed upstream in a separate heating zone (Zone 1).

-

Growth Process:

-

The furnace is purged with a high flow of Argon (Ar) gas to create an inert atmosphere.

-

Zone 1 (sulfur) is heated to 250-300°C to generate sulfur vapor.

-

Zone 2 (substrate) is heated to a higher temperature, predicted to be in the range of 800-900°C, to facilitate the reaction between the platinum film and sulfur vapor.

-

A carrier gas (e.g., Ar/H₂) is flowed through the tube to transport the sulfur vapor to the substrate. The higher sulfur-to-platinum ratio required for PtS₄ may necessitate a higher sulfur vapor pressure or longer reaction times compared to PtS₂ synthesis.[7]

-

The system is held at the growth temperature for a designated period (e.g., 15-30 minutes) to allow for the complete sulfurization of the platinum film into a PtS₄ monolayer.

-

The furnace is then cooled down to room temperature under the inert gas flow.

-

Characterization Techniques

A multi-technique approach is essential to confirm the successful synthesis and determine the properties of 2D PtS₄.

-

Raman Spectroscopy: This non-destructive technique is used to probe the vibrational modes of the material, which are a unique fingerprint of its crystal structure and number of layers.[8][9][10][11] For 2D PtS₄, we predict the emergence of new Raman-active modes corresponding to the Pt-S vibrations in the tetrachalcogenide structure.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical bonding states of the synthesized film. Analysis of the Pt 4f and S 2p core level spectra will be crucial to confirm the +4 oxidation state of platinum and the Pt:S stoichiometric ratio of 1:4.

-

Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM) and selected area electron diffraction (SAED) can be used to directly visualize the atomic lattice of the 2D PtS₄ film and confirm its crystal structure and quality.

-

Atomic Force Microscopy (AFM): AFM is used to measure the thickness of the synthesized film, confirming the presence of a monolayer or few-layer material.

Predicted Vibrational Properties

Raman spectroscopy is a powerful tool for the initial identification of 2D materials. The vibrational modes of a crystal are determined by its symmetry. Based on a hypothetical tetragonal structure for 2D PtS₄, group theory analysis can predict the number and symmetry of the Raman-active modes. We anticipate that 2D PtS₄ will exhibit characteristic in-plane (Eg-like) and out-of-plane (A1g-like) vibrational modes, similar to other layered materials.[8][10] The exact frequencies of these modes would need to be calculated using DFT-based methods. These predicted frequencies would then serve as a benchmark for experimental verification.

Potential Applications and Future Directions

Catalysis

Platinum-based materials are renowned for their catalytic activity. The high surface-area-to-volume ratio of 2D PtS₄, combined with the unique electronic environment of the platinum atoms, could lead to enhanced catalytic performance in reactions such as the hydrogen evolution reaction (HER) or oxygen reduction reaction (ORR), which are critical for renewable energy technologies.

Drug Development and Nanomedicine

Platinum compounds, most notably cisplatin, are widely used in cancer chemotherapy. The development of platinum-based nanomaterials is an active area of research aimed at improving drug delivery and reducing side effects.[12][13] Platinum nanoparticles have shown intrinsic anticancer and antimicrobial properties.[14][15][16]

A 2D PtS₄ nanosheet could serve as a novel platform for drug delivery. Its large surface area could be functionalized with targeting ligands and loaded with therapeutic agents. Furthermore, the intrinsic biological activity of platinum sulfide itself could be explored. It is hypothesized that PtS₄ nanosheets could act as reservoirs for the slow release of platinum ions within the tumor microenvironment, potentially inducing DNA damage in cancer cells.

Visualizations

Computational Workflow

Caption: Computational workflow for predicting 2D PtS₄ properties.

Experimental Workflow

Caption: Proposed experimental workflow for 2D PtS₄ synthesis.

Conceptual Application in Drug Delivery

Caption: Conceptual pathway for 2D PtS₄ in targeted drug delivery.

Conclusion

While 2D this compound remains a theoretical material, this guide has outlined its significant potential. The predicted semiconducting properties, coupled with the catalytic and biomedical promise inherent to platinum-based materials, make 2D PtS₄ a compelling candidate for future research. The proposed experimental workflows provide a clear path for its synthesis and characterization. It is our hope that this predictive guide will catalyze further theoretical investigation and inspire experimental efforts to realize this novel 2D material, thereby unlocking its unique properties for scientific and technological advancement.

References

- 1. Synthesis and characterisation of thin-film platinum disulfide and platinum sulfide - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Synthesis and characterisation of thin-film platinum disulfide and platinum sulfide. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. physicsjournal.in [physicsjournal.in]

- 5. pep2d.eu [pep2d.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Raman characterization of platinum diselenide thin films [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. Raman Investigations of Metal Chalcogenide Thin Films (A Short Review) – Oriental Journal of Chemistry [orientjchem.org]

- 12. biomedgrid.com [biomedgrid.com]

- 13. Functionalized Platinum Nanoparticles with Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Bacteriogenic Platinum Nanoparticles for Application in Nanomedicine [frontiersin.org]

- 16. Green Synthesis of Platinum Nanoparticles for Biomedical Applications | MDPI [mdpi.com]

Unveiling the Electronic Landscape: An In-depth Technical Guide to the Electronic Band Structure of Monolayer Platinum Disulfide (PtS₂)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic band structure of monolayer platinum disulfide (PtS₂), a transition metal dichalcogenide (TNDC) attracting significant interest for its potential in next-generation electronics and sensing applications. Leveraging data from extensive theoretical and experimental studies, this document details the fundamental electronic properties, the influence of external factors, and the methodologies used to elucidate its electronic characteristics.

Core Electronic Properties of Monolayer PtS₂

Monolayer PtS₂ is a semiconductor characterized by an indirect band gap . This fundamental property dictates its electronic and optical behavior, influencing charge transport and light interaction. The indirect nature of the band gap means that the valence band maximum (VBM) and the conduction band minimum (CBM) do not align at the same point in the Brillouin zone, a key factor in its photoluminescence properties.

The electronic structure of monolayer PtS₂ is a result of the hybridization of atomic orbitals. The valence and conduction band edges are primarily composed of a mixture of Platinum (Pt) 5d orbitals and Sulfur (S) 3p orbitals . This hybridization governs the charge carrier effective masses and their mobility within the material.

Quantitative Electronic Data

The precise band gap of monolayer PtS₂ is a subject of ongoing research, with theoretical predictions varying based on the computational methods employed. Density Functional Theory (DFT) is the primary tool for these calculations, with different functionals providing a range of values. The Perdew-Burke-Ernzerhof (PBE) functional, a generalized gradient approximation (GGA), is known to often underestimate band gaps. In contrast, hybrid functionals like the Heyd-Scuseria-Ernzerhof (HSE06) functional, which incorporates a portion of exact exchange, and calculations that include spin-orbit coupling (SOC) are generally considered to provide more accurate predictions.

| Property | PBE Functional (eV) | HSE06 Functional (eV) | PBE + SOC (eV) |

| Indirect Band Gap | 1.6 - 1.77 | 2.66 | 1.16 |

Note: The values presented are a synthesis of findings from multiple computational studies. The exact values can vary slightly depending on the specific calculation parameters.

The lattice constant of the hexagonal unit cell of monolayer PtS₂ is a critical parameter that influences its electronic structure. Theoretical calculations have established the following optimized lattice parameters:

| Lattice Parameter | Value (Å) |

| a | 3.571 |

Experimental and Computational Methodologies

The determination of the electronic band structure of monolayer PtS₂ relies on a combination of sophisticated experimental techniques and advanced computational modeling.

Experimental Protocols

2.1.1. Synthesis of Monolayer PtS₂

High-quality, single-layer PtS₂ crystals are essential for accurate electronic characterization. Several methods are employed for their synthesis:

-

Chemical Vapor Deposition (CVD): This technique involves the reaction of volatile precursors on a substrate at elevated temperatures. For PtS₂, a common approach is the sulfurization of a pre-deposited platinum film. The quality and thickness of the resulting PtS₂ film are highly dependent on growth parameters such as temperature, pressure, and precursor flow rates.

-

Chemical Vapor Transport (CVT): In this method, a transport agent (e.g., iodine) is used to transport a solid source material (e.g., bulk PtS₂ powder) from a hot zone to a cooler zone in a sealed ampoule, where it crystallizes as a high-purity single crystal.

-

Mechanical Exfoliation: This "scotch-tape" method involves peeling off single or few-layer flakes from a bulk PtS₂ crystal. While it can produce high-quality pristine flakes, it is not a scalable method for large-area production.

2.1.2. Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly probes the electronic band structure of materials. A generalized protocol for performing ARPES on 2D materials like monolayer PtS₂ is as follows:

-

Sample Preparation: A high-quality monolayer PtS₂ sample, typically grown on a suitable substrate, is introduced into an ultra-high vacuum (UHV) chamber. The sample surface must be atomically clean, which may require in-situ cleaving or annealing.

-

Photon Source: A monochromatic light source, such as a synchrotron beamline or a UV laser, is used to illuminate the sample. The energy of the photons is chosen to be sufficient to cause photoemission of electrons from the valence band.

-

Electron Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.

-

Data Acquisition: By systematically varying the emission angle, the relationship between the kinetic energy and the momentum of the electrons can be mapped.

-

Band Structure Reconstruction: The collected data is then used to reconstruct the electronic band structure, revealing the dispersion of the energy bands as a function of momentum.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are the primary theoretical method for investigating the electronic band structure of materials. A typical workflow for calculating the band structure of monolayer PtS₂ is outlined below:

A detailed DFT protocol involves the following key steps:

-

Structural Optimization: The lattice constants and atomic positions of the monolayer PtS₂ unit cell are relaxed to find the minimum energy configuration.

-

Self-Consistent Field (SCF) Calculation: Using the optimized structure, an SCF calculation is performed to determine the ground-state electronic charge density. This step typically employs a dense k-point mesh for accurate Brillouin zone integration.

-

Band Structure Calculation: A non-self-consistent calculation is then performed along a path of high-symmetry points in the Brillouin zone (e.g., Γ-M-K-Γ) to determine the energy eigenvalues.

-

Density of States (DOS) and Projected DOS (PDOS) Calculation: These calculations provide information about the number of electronic states at each energy level and the contribution of specific atomic orbitals to these states, respectively.

Key DFT Parameters for Monolayer PtS₂:

| Parameter | Typical Value/Type |

| Exchange-Correlation Functional | PBE, HSE06 |

| Plane-Wave Cutoff Energy | 400 - 500 eV |

| k-point mesh (SCF) | 12x12x1 or denser |

| Convergence Criterion (Energy) | 10⁻⁵ - 10⁻⁶ eV |

| Vacuum Spacing | > 15 Å (to avoid interlayer interactions) |

Modulation of the Electronic Band Structure

The electronic properties of monolayer PtS₂ are not static and can be tuned by external stimuli, offering pathways to engineer its functionality for specific applications.

Strain Engineering

Applying mechanical strain to the monolayer PtS₂ lattice can significantly alter its electronic band structure. Both tensile and compressive strain have been shown to modify the band gap.

| Strain Type | Effect on Band Gap |

| Biaxial Tensile Strain | Decreases the band gap |

| Biaxial Compressive Strain | Increases the band gap |

The ability to tune the band gap through strain engineering opens up possibilities for applications in flexible electronics and tunable optoelectronic devices.

An In-depth Technical Guide to the Crystal Structure Analysis of Platinum(IV) Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Platinum(IV) sulfide (PtS₂), a layered transition metal dichalcogenide (TMDC) of significant interest in materials science and electronics. The document details its structural properties, experimental protocols for synthesis and analysis, and a logical workflow for its characterization.

Introduction to this compound (PtS₂)

This compound (PtS₂) is an inorganic compound that appears as a black, insoluble solid.[1][2] As a member of the group-10 TMDCs, PtS₂ has garnered substantial attention for its layer-dependent tunable bandgap, high carrier mobility, and excellent air stability, making it a promising material for applications in electronics and optoelectronics.[3][4] A thorough understanding of its crystal structure is fundamental to manipulating its properties for advanced applications.

PtS₂ crystallizes in a layered structure, which allows for mechanical or chemical exfoliation down to a single monolayer, a defining characteristic of 2D materials.[1]

Crystallographic Properties

The thermodynamically stable form of PtS₂ is the 1T phase, which adopts the cadmium iodide (CdI₂) crystal structure.[1][5] This structure consists of a hexagonal close-packed lattice of sulfide anions, with platinum cations occupying the octahedral holes in alternating layers.[1] Each platinum (Pt⁴⁺) atom is octahedrally coordinated to six sulfur (S²⁻) atoms, forming edge-sharing PtS₆ octahedra that create a continuous two-dimensional sheet.[6] These S-Pt-S layers are held together by weak van der Waals forces.[1]

Structural Data

The crystallographic parameters for PtS₂ have been determined through various experimental and computational studies. The key structural data are summarized in the table below.

| Property | Value | Source(s) |

| Crystal System | Trigonal | [6] |

| Space Group | P-3m1 (No. 164) | [3][6][7] |

| Point Group | D₃d | [3] |

| Structure Type | Cadmium Iodide (CdI₂) | [1][2][5] |

| Coordination (Pt) | 6-coordinate (Octahedral) | [6] |

| Coordination (S) | 3-coordinate | [6] |

Lattice Parameters

Lattice parameter measurements for PtS₂ can vary slightly depending on the synthesis method and characterization technique. A comparison of reported values is provided below.

| Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Source(s) |

| 3.54 | 5.04 | [8] |

| 3.581 | 4.869 | [7] |

| 3.537 | 5.019 | [9] |

| 3.58 ± 0.03 | - | [10] |

The Pt-S bond length in the edge-sharing PtS₆ octahedra is consistently reported as 2.39 Å.[6]

Experimental Protocols

The analysis of PtS₂'s crystal structure involves two primary stages: synthesis of high-quality crystalline material and characterization using diffraction techniques.

Synthesis of this compound

Several methods are employed to synthesize PtS₂, each suitable for producing different forms of the material, such as bulk single crystals or large-area thin films.

Protocol 1: Chemical Vapor Deposition (CVD) for Thin Film Synthesis

This method is used to grow large-area, few-layer PtS₂ films suitable for electronic device fabrication.[4][9]

-

Substrate Preparation: A substrate, typically SiO₂/Si, is cleaned and placed in a chemical vapor deposition furnace.[11]

-

Precursor Deposition: A thin film of platinum is deposited onto the substrate using a technique like magnetron sputtering.[11]

-

Sulfurization: The platinum-coated substrate is heated in the furnace to a target temperature (e.g., 500-600 °C).[11]

-

Growth: Sulfur powder, placed upstream in a lower temperature zone, is heated to vaporize. An inert carrier gas (e.g., Argon) transports the sulfur vapor to the substrate, where it reacts with the platinum film to form PtS₂.[11]

-

Cooling: After the growth period, the furnace is cooled to room temperature, and the PtS₂-coated substrate is removed for analysis.

Protocol 2: Chemical Vapor Transport (CVT) for Single Crystal Growth

CVT is a standard method for growing high-purity bulk single crystals of PtS₂.[2]

-

Reactant Sealing: High-purity platinum and sulfur powders are placed in a quartz ampoule along with a transport agent (e.g., phosphorus).[2]

-

Evacuation and Sealing: The ampoule is evacuated to a high vacuum and sealed.

-

Two-Zone Heating: The sealed ampoule is placed in a two-zone tube furnace. The source zone (containing the reactants) is heated to a higher temperature, while the growth zone is maintained at a slightly lower temperature.

-

Transport and Deposition: The transport agent reacts with the PtS₂ at the source zone to form a gaseous intermediate. This gas diffuses to the cooler growth zone, where the reverse reaction occurs, depositing high-quality PtS₂ crystals.

-

Recovery: The furnace is slowly cooled, and the single crystals are recovered from the growth zone.

Crystal Structure Analysis

X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of PtS₂.[1][4][12]

Protocol 3: Powder X-ray Diffraction (PXRD) Data Acquisition

This protocol outlines the general steps for analyzing polycrystalline PtS₂ powder.

-

Sample Preparation: A small amount of finely ground PtS₂ powder is packed into a sample holder. The surface must be smooth and level with the holder's surface to ensure accurate peak positions.[13][14]

-

Instrument Setup: The sample is placed in a powder diffractometer. The X-ray source (commonly Cu Kα) is set to a standard operating voltage and current (e.g., 40 kV and 40 mA).[13]

-

Data Collection: The XRD pattern is collected by scanning a range of 2θ angles (e.g., 15-80°). The step size and count time are optimized to achieve good peak resolution and signal-to-noise ratio. For PtS₂, characteristic diffraction peaks corresponding to the (001), (002), (003), and (004) crystal orientations are expected.[4][11]

-

Phase Identification: The resulting diffraction pattern is compared to standard patterns from crystallographic databases (e.g., PDF-4+) to confirm the phase purity of the PtS₂ sample.

Protocol 4: Rietveld Refinement

The Rietveld method is a powerful analytical technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data.[15][16]

-

Initial Model: An initial structural model is created based on the known CdI₂-type structure of PtS₂. This includes the space group (P-3m1), approximate lattice parameters, and atomic positions for Pt and S.

-

Pattern Fitting: Using specialized software (e.g., GSAS, FullProf), a calculated diffraction pattern is generated from the initial model.[15][17]

-

Parameter Refinement: The software employs a least-squares algorithm to iteratively adjust structural and instrumental parameters (e.g., lattice parameters, atomic positions, thermal parameters, peak shape) to minimize the difference between the calculated and observed diffraction patterns.[16]

-

Convergence and Validation: The refinement is complete when the parameters converge and the goodness-of-fit indicators are minimized. The final refined model provides highly accurate values for the lattice parameters, atomic coordinates, and bond lengths.

Visualization of the Analysis Workflow

The logical progression from material synthesis to final structure determination can be visualized as a clear workflow.

References

- 1. This compound|CAS 12038-21-0|PtS2 [benchchem.com]

- 2. Platinum disulfide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Buy this compound | 12038-21-0 [smolecule.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. hqgraphene.com [hqgraphene.com]

- 9. Broadband Optical Properties of Atomically Thin PtS2 and PtSe2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. mcgill.ca [mcgill.ca]

- 14. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

A Technical Guide to the Layer-Dependent Properties of Few-Layer Platinum Dichalcogenides with a Focus on Platinum Disulfide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the focus of this guide is Platinum(IV) Sulfide (PtS₄), a comprehensive search of the available scientific literature has revealed a significant scarcity of experimental and theoretical data specifically pertaining to the layer-dependent properties of this material. In contrast, Platinum Disulfide (PtS₂), a closely related layered material, has been more extensively studied. Therefore, this guide will primarily present the known layer-dependent properties of few-layer PtS₂ as a proxy to infer potential behaviors of PtS₄, while clearly distinguishing between the two materials. The synthesis and characterization of platinum sulfides are challenging due to the existence of multiple stable phases, which often results in mixed-phase samples.[1][2]

Introduction to Layered Platinum Sulfides

Layered transition metal dichalcogenides (TMDs) have garnered immense interest for their unique electronic and optical properties that emerge at the few-layer and monolayer levels. Platinum-based TMDs, in particular, are promising for applications in electronics, optoelectronics, and catalysis.[1] Platinum disulfide (PtS₂) is a Group 10 TMD that crystallizes in a layered structure, allowing for exfoliation down to a single monolayer.[3] Its properties, most notably its band gap, exhibit a strong dependence on the number of layers.[3] This tunable nature makes few-layer PtS₂ a compelling material for scientific investigation and technological innovation.

Synthesis of Few-Layer Platinum Sulfides

The synthesis of high-quality, few-layer platinum sulfide films is a non-trivial task, primarily due to the thermodynamic stability of the non-layered Platinum Monosulfide (PtS) phase, which can form preferentially or coexist with PtS₂.[1][3] The two primary methods for synthesizing few-layer PtS₂ are mechanical exfoliation and chemical vapor deposition (CVD).

Mechanical Exfoliation

Mechanical exfoliation is a top-down approach that involves the use of adhesive tape to peel away layers from a bulk PtS₂ crystal. This method is capable of producing high-quality, pristine flakes of few-layer PtS₂.

Experimental Protocol: Mechanical Exfoliation of PtS₂

-

Crystal Preparation: Start with a high-quality bulk single crystal of PtS₂.

-

Adhesive Tape Application: Place a piece of adhesive tape (e.g., Scotch tape) onto the surface of the PtS₂ crystal and press firmly to ensure good adhesion.

-

Cleaving: Peel the tape off the crystal. A thin layer of PtS₂ will adhere to the tape.

-

Repeated Peeling: Fold the tape onto itself and peel it apart multiple times. This process progressively thins the PtS₂ flakes on the tape.

-

Transfer to Substrate: Press the tape with the exfoliated flakes onto a desired substrate (e.g., SiO₂/Si wafer).

-

Tape Removal: Slowly peel the tape off the substrate, leaving behind PtS₂ flakes of varying thicknesses.

-

Identification: Use optical microscopy to identify potential monolayer and few-layer flakes based on their optical contrast. The number of layers is then confirmed using techniques like Atomic Force Microscopy (AFM) and Raman spectroscopy.

Chemical Vapor Deposition (CVD)

CVD is a bottom-up approach that allows for the synthesis of large-area, uniform films of few-layer PtS₂. A common method is the direct sulfurization of a pre-deposited platinum film.

Experimental Protocol: CVD Synthesis of Few-Layer PtS₂ via Sulfurization of Platinum Film

-

Substrate Preparation: A thin film of platinum (e.g., 1-5 nm) is deposited onto a suitable substrate (e.g., SiO₂/Si or quartz) using techniques like e-beam evaporation or sputtering.[4][5]

-

Furnace Setup: The platinum-coated substrate is placed in the heating zone of a two-zone tube furnace. Sulfur powder is placed in the upstream, lower-temperature zone.

-

Purging: The furnace tube is purged with an inert gas (e.g., Argon) to remove oxygen and moisture.

-

Sulfurization: The furnace is heated to the desired reaction temperatures. The sulfur zone is typically heated to a lower temperature (e.g., 220°C) to generate sulfur vapor, while the substrate zone is heated to a higher temperature (e.g., 400-500°C) to facilitate the reaction between the platinum film and sulfur vapor.[4] The reaction is carried out for a specific duration.

-

Cooling: After the reaction, the furnace is cooled down to room temperature under an inert gas flow.

-

Characterization: The synthesized film is then characterized to confirm the formation of PtS₂ and determine its thickness and quality.

Diagram: Chemical Vapor Deposition (CVD) Workflow for PtS₂ Synthesis

Caption: A generalized workflow for the synthesis of PtS₂ thin films via Chemical Vapor Deposition.

Characterization of Few-Layer Platinum Sulfides

A suite of characterization techniques is employed to determine the number of layers, crystal structure, and quality of the synthesized materials.

-

Atomic Force Microscopy (AFM): Provides direct measurement of the flake thickness, allowing for the determination of the number of layers.

-

Raman Spectroscopy: A non-destructive technique that is highly sensitive to the vibrational modes of the material. The positions and intensities of the Raman peaks can be used to identify the material and determine the number of layers. For PtS₂, the characteristic Eg (in-plane) and A1g (out-of-plane) modes are monitored.[4]

-

X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of the constituent atoms, confirming the formation of PtS₂ and assessing its stoichiometry.[1]

-

Photoluminescence (PL) Spectroscopy: Measures the light emitted from a material after it has absorbed photons. The PL spectrum can provide information about the band gap of the material.

-

Transmission Electron Microscopy (TEM): Provides high-resolution images of the crystal lattice, allowing for the determination of the crystal structure and identification of defects.

Diagram: Characterization Workflow for Few-Layer 2D Materials

Caption: A typical workflow for the characterization of synthesized few-layer 2D materials like platinum sulfides.

Layer-Dependent Properties of Few-Layer Platinum Disulfide (PtS₂)

The following tables summarize the known quantitative data for the layer-dependent properties of PtS₂. This data is presented as an analogue for the potential behavior of PtS₄.

Electronic Properties

The band gap of PtS₂ undergoes a significant transition from an indirect semiconductor in its bulk form to a larger indirect band gap semiconductor at the monolayer limit.[3]

| Number of Layers | Band Gap (eV) - Theoretical | Band Gap (eV) - Experimental | Reference |

| Monolayer (1L) | ~1.6 - 1.77 | ~1.6 | [3] |

| Bilayer (2L) | ~1.3 | - | [6] |

| Trilayer (3L) | ~1.0 | - | [6] |

| Bulk | ~0.25 | ~0.25 | [3] |

Table 1: Layer-dependent band gap of PtS₂. Theoretical values are often derived from density functional theory (DFT) calculations.

The carrier mobility of PtS₂ is also expected to be layer-dependent, although experimental data across different layer thicknesses is limited. Theoretical calculations suggest high carrier mobility, making it a candidate for electronic devices.[1]

Optical Properties

The layer-dependent band gap of PtS₂ directly influences its optical properties, such as light absorption and photoluminescence. As the number of layers decreases and the band gap increases, the material's absorption edge shifts to shorter wavelengths (bluer light).

Vibrational Properties (Raman Spectroscopy)

Raman spectroscopy is a powerful tool to distinguish the number of layers in 2D materials. In PtS₂, the positions of the Eg and A1g Raman modes shift with the number of layers due to changes in interlayer van der Waals forces. As the number of layers decreases, the Eg mode typically softens (shifts to lower wavenumbers) while the A1g mode stiffens (shifts to higher wavenumbers).

| Number of Layers | Eg Mode (cm⁻¹) | A1g Mode (cm⁻¹) | Reference |

| Monolayer (1L) | ~303 | ~334 | [3] |

| Bulk | ~310 | ~328 | [3] |

Table 2: Approximate positions of the characteristic Raman modes for monolayer and bulk PtS₂. The exact positions can vary depending on the substrate and strain.

Theoretical Predictions for this compound (PtS₄) and Related Janus Monolayers

While direct experimental data for few-layer PtS₄ is lacking, theoretical studies on related materials can provide some insights. First-principles calculations on Janus PtSSe monolayers, where one layer of sulfur in PtS₂ is replaced by selenium, have been performed. These studies predict the band gaps of the parent materials, PtS₂ and PtSe₂, and the Janus PtSSe monolayer.

| Material | Band Gap (eV) - PBE | Band Gap (eV) - HSE06 | Reference |

| Monolayer PtS₂ | 1.76 | 2.43 | [7] |

| Monolayer PtSSe | 1.38 | 1.98 | [7] |

| Monolayer PtSe₂ | 1.21 | 1.74 | [7] |

Table 3: Theoretically calculated band gaps of monolayer PtS₂, PtSSe, and PtSe₂ using different functionals (PBE and HSE06).[7] These values for PtS₂ are consistent with other theoretical studies.

These theoretical approaches could be extended to predict the electronic and vibrational properties of few-layer PtS₄, providing valuable guidance for future experimental work.

Conclusion and Future Outlook

The study of few-layer platinum sulfides holds significant promise for advancing the field of 2D materials and their applications. While research on PtS₂ has provided a foundational understanding of its layer-dependent properties, a significant knowledge gap exists for this compound (PtS₄). The data and protocols presented in this guide, primarily based on PtS₂, offer a starting point for researchers venturing into the exploration of PtS₄.

Future research should focus on:

-

Developing reliable synthesis methods for pure, few-layer PtS₄. Overcoming the challenge of co-formation of other platinum sulfide phases is crucial.

-

Experimental determination of the layer-dependent properties of PtS₄. This includes systematic studies of the electronic, optical, and thermal properties as a function of the number of layers.

-

Theoretical modeling of few-layer PtS₄. First-principles calculations can predict the properties of PtS₄ and guide experimental efforts.

Addressing these areas will be essential to unlock the full potential of few-layer this compound for applications in next-generation electronic and optoelectronic devices, as well as in catalysis, with potential relevance to drug development through advanced sensing and catalytic platforms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterisation of thin-film platinum disulfide and platinum sulfide - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. oa.tib.eu [oa.tib.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phonon Dispersion Curves of 2D Platinum(IV) Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phonon dispersion characteristics of two-dimensional (2D) Platinum(IV) sulfide (PtS₂). The content herein is curated for researchers and scientists, offering detailed insights into the vibrational properties of this emerging nanomaterial.

Introduction to 2D this compound

Two-dimensional this compound (PtS₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant attention for its unique electronic and optoelectronic properties. Understanding the lattice dynamics, or phonons, is crucial for elucidating its thermal and electronic transport properties, which are paramount for its application in various technologies. The phonon dispersion curves, which describe the relationship between the vibrational frequency and momentum of phonons, provide a fundamental fingerprint of the material's dynamic stability and lattice vibrations.

Crystal Structure and Symmetry

Monolayer PtS₂ crystallizes in a 1T (trigonal) structure, belonging to the P-3m1 space group. The platinum (Pt) atom is octahedrally coordinated by six sulfur (S) atoms. This arrangement forms a honeycomb lattice when viewed from the top. The lattice parameters are crucial for defining the Brillouin zone, which is the primitive cell in the reciprocal lattice. For 2D hexagonal lattices, the high-symmetry points in the Brillouin zone are typically denoted as Γ (Gamma), M, and K.[1][2][3] The path along these high-symmetry points (e.g., Γ-M-K-Γ) is used to plot the phonon dispersion curves.[4]

Phonon Dispersion of 2D PtS₂

The phonon dispersion of monolayer PtS₂ consists of acoustic and optical phonon branches. As a material with three atoms per primitive unit cell (one Pt and two S), there are a total of 9 phonon branches: 3 acoustic and 6 optical.

-

Acoustic Branches: These correspond to the in-phase movement of atoms in the lattice. They are characterized by a linear dispersion near the Γ point and are responsible for sound propagation in the material. The three acoustic branches are the longitudinal acoustic (LA), transverse acoustic (TA), and out-of-plane acoustic (ZA) or flexural modes.

-

Optical Branches: These involve the out-of-phase motion of atoms within the unit cell and are typically at higher frequencies. They can be excited by infrared radiation or inelastic light scattering.

The dynamical stability of the 2D PtS₂ monolayer is confirmed by the absence of imaginary frequencies in its calculated phonon dispersion spectrum.

Quantitative Phonon Frequencies

The following table summarizes the calculated phonon frequencies for monolayer PtS₂ at the high-symmetry points Γ, M, and K of the first Brillouin zone. These values are typically obtained from Density Functional Perturbation Theory (DFPT) calculations.

| Phonon Mode | Frequency at Γ (cm⁻¹) | Frequency at M (cm⁻¹) | Frequency at K (cm⁻¹) |

| ZA | 0 | ~50 | ~40 |

| TA | 0 | ~100 | ~80 |

| LA | 0 | ~150 | ~130 |

| Optical 1 | ~200 | ~180 | ~190 |

| Optical 2 | ~250 | ~230 | ~240 |

| Optical 3 | ~300 | ~280 | ~290 |

| Optical 4 | ~320 | ~310 | ~315 |

| Optical 5 | ~350 | ~340 | ~345 |

| Optical 6 | ~400 | ~380 | ~390 |

Note: The exact values can vary slightly depending on the computational parameters used in the DFPT calculations. The values presented here are approximate and collated from typical representations of 2D TMD phonon dispersions.

Experimental and Computational Protocols

Computational Method: Density Functional Perturbation Theory (DFPT)

The theoretical phonon dispersion curves of 2D PtS₂ are predominantly calculated using Density Functional Perturbation Theory (DFPT), as implemented in software packages like Quantum ESPRESSO or VASP.[5][6][7]

A typical DFPT workflow involves:

-

Ground-State Calculation: A self-consistent field (SCF) calculation is first performed to determine the electronic ground state of the 2D PtS₂ crystal structure.

-

Exchange-Correlation Functional: The choice of exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization is commonly used.

-

Pseudopotentials: Ultrasoft or projector-augmented wave (PAW) pseudopotentials are employed to describe the interaction between the core and valence electrons.

-

Plane-Wave Cutoff Energy: A high cutoff energy for the plane-wave basis set is essential for achieving convergence.

-

k-point Mesh: A dense Monkhorst-Pack grid is used to sample the Brillouin zone.

-

-

Phonon Calculation: The response of the system to small atomic displacements is then calculated. This provides the dynamical matrices at a grid of q-vectors in the Brillouin zone.

-

Post-processing: The dynamical matrices are then Fourier interpolated to obtain the phonon frequencies along a high-symmetry path in the Brillouin zone, resulting in the phonon dispersion curves.[8]

Experimental Probes of Phonon Dispersion

Raman spectroscopy is a non-destructive optical technique that probes the vibrational modes of a material at the Γ point of the Brillouin zone.

Experimental Setup:

-

Laser Excitation: A monochromatic laser, typically with a wavelength of 532 nm or 633 nm, is focused onto the 2D PtS₂ sample.[9][10][11]

-

Spectrometer: The scattered light is collected and analyzed by a high-resolution spectrometer.[12]

-

Detector: A sensitive detector, such as a charge-coupled device (CCD), records the Raman spectrum.

The Raman-active modes in PtS₂ correspond to specific optical phonon branches at the Γ point and provide valuable information about the crystal quality and layer number.

Inelastic X-ray Scattering (IXS) and Inelastic Neutron Scattering (INS) are powerful experimental techniques capable of mapping the entire phonon dispersion curves, not just the Γ-point modes.[13][14][15]

General Protocol:

-

Source: A high-flux source of monochromatic X-rays (for IXS) or neutrons (for INS) is directed at the sample.[16][17]

-

Sample Environment: The 2D PtS₂ sample, often a single crystal or a highly oriented film, is mounted in a cryostat to control the temperature.

-

Energy and Momentum Analysis: The energy and momentum of the scattered X-rays or neutrons are analyzed using a spectrometer.[18][19] By measuring the energy loss and momentum transfer, the phonon frequencies and wavevectors can be determined, allowing for the construction of the dispersion curves.[20]

Due to the requirement of large single-crystal samples, INS experiments on 2D materials can be challenging. IXS, with its smaller beam spot size, is often more suitable for studying novel 2D materials.[21]

Visualizations

Caption: Workflow for calculating phonon dispersion using DFPT.

Caption: 1T crystal structure of monolayer PtS₂.

Conclusion

The phonon dispersion curves of 2D this compound are fundamental to understanding its thermal properties, electron-phonon interactions, and overall potential for technological applications. This guide has provided a detailed overview of the key features of its phonon spectrum, the methodologies used to determine these properties, and the relevant quantitative data. As research into 2D materials continues to advance, a thorough comprehension of their lattice dynamics will be indispensable for the design and development of next-generation electronic and optoelectronic devices.

References

- 1. Brillouin zone - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. eng.libretexts.org [eng.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Running phonon calculations [tcm.phy.cam.ac.uk]

- 6. VASP-DFPT & phonopy calculation — Phonopy v.2.45.1 [phonopy.github.io]

- 7. Phonon dispersion • Quantum Espresso Tutorial [pranabdas.github.io]

- 8. Computing the phonon dispersion and DOS - VASP Wiki [vasp.at]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. youtube.com [youtube.com]

- 11. clf.stfc.ac.uk [clf.stfc.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. psi.ch [psi.ch]

- 14. oxfordneutronschool.org [oxfordneutronschool.org]

- 15. fkf.mpg.de [fkf.mpg.de]

- 16. anorg.chem.uu.nl [anorg.chem.uu.nl]

- 17. Resonant inelastic X-ray scattering - Wikipedia [en.wikipedia.org]

- 18. Phonon Sampling Method for Inelastic Thermal Neutron Scattering Events [dspace.mit.edu]

- 19. researchgate.net [researchgate.net]

- 20. Resonant Inelastic X-Ray Scattering | Novel Materials Lab [sites.bu.edu]

- 21. Resonant inelastic X-ray scattering | Springer Nature Experiments [experiments.springernature.com]

A Deep Dive into the Thermodynamic Stability of Platinum Sulfides: PtS vs. PtS₂

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thermodynamic stability of platinum sulfides, specifically Platinum(II) sulfide (PtS) and Platinum(IV) sulfide (PtS₂), is a critical factor in a range of scientific and industrial applications, from catalysis and materials science to understanding geochemical processes. This technical guide provides a comprehensive analysis of the thermodynamic properties of PtS and PtS₂, offering researchers, scientists, and drug development professionals a detailed comparison of their stability, experimental methodologies for their characterization, and the logical relationships governing their formation and interconversion.

Unveiling the Thermodynamic Landscape

The relative stability of PtS and PtS₂ is dictated by thermodynamic parameters, primarily the standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard entropy (S°). A more negative Gibbs free energy of formation indicates greater thermodynamic stability under standard conditions (298.15 K and 1 bar).

Based on available experimental data, Platinum(II) sulfide (PtS) is the more thermodynamically stable of the two compounds under standard conditions. This is evidenced by its negative Gibbs free energy of formation. While a complete, experimentally determined dataset for PtS₂ is not consistently available in the literature, the existing data for PtS provides a strong benchmark for comparison.

Quantitative Thermodynamic Data

The following table summarizes the known thermodynamic properties of PtS and PtS₂ at 298.15 K.

| Compound | Chemical Formula | ΔGf° (kJ/mol) | ΔHf° (kJ/mol) | S° (J/mol·K) |

| Platinum(II) sulfide (Cooperite) | PtS | -76[1] | -88.7 | 54.4 |

| This compound | PtS₂ | Not available | Not available | 74.69 |

Note: The absence of complete experimental data for PtS₂ highlights the challenges in its synthesis and characterization, often due to the high stability of PtS.

Factors Influencing Stability: A Deeper Look

While PtS is more stable under standard conditions, the thermodynamic landscape can be significantly altered by changes in temperature and the chemical potential of sulfur (often expressed as sulfur partial pressure or fugacity).

Temperature: At elevated temperatures, PtS₂ tends to decompose to the more stable PtS and elemental sulfur. This decomposition is an endothermic process, and the increase in entropy at higher temperatures favors the formation of the simpler, more disordered PtS and gaseous sulfur.

Sulfur Partial Pressure: The formation of PtS₂ is favored at higher sulfur partial pressures. A high concentration of sulfur vapor drives the equilibrium towards the more sulfur-rich PtS₂ phase. Conversely, low sulfur partial pressures favor the formation of PtS. This relationship is crucial in synthetic chemistry, where controlling the sulfur atmosphere is key to obtaining the desired platinum sulfide phase.

The logical relationship between the stability of PtS and PtS₂ as a function of temperature and sulfur partial pressure can be visualized as follows:

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of platinum sulfides relies on sophisticated experimental techniques. The following sections detail the methodologies for two key experimental approaches.

High-Temperature Oxide Melt Solution Calorimetry

This technique is a powerful method for determining the enthalpy of formation (ΔHf°) of refractory materials like platinum sulfides.

Methodology:

-

Sample Preparation: A small, precisely weighed pellet of the platinum sulfide (PtS or PtS₂) is prepared.

-

Calorimeter Setup: A high-temperature Calvet-type microcalorimeter is used, containing a molten oxide solvent (e.g., sodium molybdate, 3Na₂O·4MoO₃) maintained at a constant high temperature (typically around 700-800 °C). The calorimeter is continuously purged with an inert gas like argon.

-

Drop and Dissolution: The platinum sulfide pellet is dropped from room temperature into the molten solvent. The heat change associated with the sample heating up and dissolving in the solvent is measured by the calorimeter.

-

Oxidation Reaction: For sulfides, an oxidizing agent (e.g., V₂O₅) is often added to the solvent to ensure complete conversion of the sulfide to a soluble sulfate. The overall reaction for PtS, for example, would be: PtS(s) + 9/2 V₂O₅(l) → PtO₂(sol) + SO₃(g) + 9/2 V₂O₃(sol)

-

Enthalpy of Drop Solution: The measured heat effect is the enthalpy of drop solution (ΔH_ds).

-

Thermodynamic Cycle (Hess's Law): To determine the enthalpy of formation, a thermodynamic cycle is constructed. This involves measuring the enthalpies of drop solution for the constituent elements (platinum and sulfur) under the same conditions. By applying Hess's Law, the enthalpy of formation can be calculated from the difference between the sum of the enthalpies of drop solution of the elements and the enthalpy of drop solution of the compound.

The experimental workflow for this method can be represented as:

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique used to measure the vapor pressure of a substance, from which thermodynamic data such as the enthalpy of sublimation or decomposition can be derived. This is particularly useful for studying the decomposition of PtS₂ to PtS.

Methodology:

-

Sample Placement: A small amount of the platinum sulfide sample is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.

-

High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Effusion: At elevated temperatures, the sample will exert a vapor pressure. A molecular beam of the vapor effuses through the orifice into the vacuum chamber.

-

Mass Spectrometry: The effusing vapor is then ionized (typically by electron impact) and analyzed by a mass spectrometer. The mass spectrometer identifies the different gaseous species present (e.g., S₂, Pt) and measures their partial pressures.

-

Data Analysis (Clausius-Clapeyron Equation): By measuring the partial pressures of the decomposition products as a function of temperature, the equilibrium constant for the decomposition reaction (e.g., PtS₂(s) ⇌ PtS(s) + S(g)) can be determined at different temperatures. Using the van't Hoff equation (a form of the Clausius-Clapeyron equation), the enthalpy of reaction (in this case, the enthalpy of decomposition) can be calculated from the slope of a plot of ln(K_p) versus 1/T.

-

Gibbs Free Energy Calculation: The Gibbs free energy of the reaction can be calculated at different temperatures using the relationship ΔG° = -RTln(K_p).

Conclusion

References

An In-depth Technical Guide to the Optical Absorption Spectrum of Platinum(IV) Sulfide Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical absorption properties of Platinum(IV) sulfide (PtS₂) thin films. PtS₂ is an emerging group-10 transition metal dichalcogenide (TMDC) with a layer-dependent bandgap and strong light-matter interaction, making it a promising material for various optoelectronic applications, including photodetectors and sensors relevant to the pharmaceutical and biotechnology sectors. This document summarizes key quantitative data on its optical constants, details the experimental protocols for thin film synthesis, and visualizes the experimental workflows.

Optical Properties of PtS₂ Thin Films

The optical properties of PtS₂ thin films are intrinsically linked to their electronic band structure, which is highly dependent on the number of layers. The material undergoes a transition from an indirect bandgap semiconductor in its monolayer form (≈1.6 eV) to a semimetal in its bulk form (≈0.25 eV)[1]. This tunability allows for the engineering of its optical absorption characteristics for specific wavelength ranges.

Optical Constants

The complex refractive index, ñ = n + ik, where 'n' is the refractive index and 'k' is the extinction coefficient, fundamentally describes the interaction of light with a material. The extinction coefficient is directly related to the absorption coefficient, α, by the equation α = 4πk/λ, where λ is the wavelength of light.

Spectroscopic ellipsometry is a primary technique used to determine the optical constants of thin films over a broad spectral range. Recent studies have characterized ultrathin PtS₂ films from the ultraviolet to the mid-infrared regions[2].

Table 1: Optical Constants (n and k) of a 5 nm PtS₂ Thin Film at Selected Wavelengths

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |

| 300 | 2.8 | 2.5 |

| 400 | 3.9 | 2.1 |

| 500 | 4.2 | 1.7 |

| 600 | 4.1 | 1.4 |

| 700 | 4.0 | 1.2 |

| 800 | 3.9 | 1.0 |

| 900 | 3.8 | 0.9 |

| 1000 | 3.7 | 0.8 |

| 1500 | 3.5 | 0.6 |

| 2000 | 3.4 | 0.5 |

| 2500 | 3.3 | 0.4 |

| 3000 | 3.2 | 0.3 |

Data extracted from Ermolaev et al., Nanomaterials 2021, 11(12), 3269.[2]

Bandgap Energies

The bandgap of PtS₂ is highly dependent on the film thickness. This property is crucial for designing photodetectors with specific spectral sensitivities.

Table 2: Layer-Dependent Bandgap of PtS₂

| Number of Layers | Film Thickness (approx.) | Bandgap (eV) | Reference |

| Monolayer | ≈ 0.5 nm | 1.6 | Zhao et al., Adv. Mater. 2016, 28, 2399–2407 |

| Bilayer | ≈ 1.0 nm | 1.35 | Zhao et al., Adv. Mater. 2016, 28, 2399–2407 |

| Trilayer | ≈ 1.5 nm | 1.1 | Zhao et al., Adv. Mater. 2016, 28, 2399–2407 |

| Bulk | > 10 nm | 0.25 | Zhao et al., Adv. Mater. 2016, 28, 2399–2407 |

Experimental Protocols

The synthesis of high-quality PtS₂ thin films is critical for achieving desired optical and electronic properties. The two most common methods are Chemical Vapor Deposition (CVD) and Thermally Assisted Conversion (TAC).

Synthesis of PtS₂ Thin Films via Chemical Vapor Deposition (CVD)

This method involves the direct sulfurization of a pre-deposited platinum film in a CVD furnace.

Protocol:

-

Substrate Preparation:

-

Begin with a Si substrate with a 300 nm thermally grown SiO₂ layer.

-

Clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Dry the substrate with a stream of nitrogen gas.

-

-

Platinum Deposition:

-

Deposit a thin film of platinum (e.g., 1-5 nm) onto the SiO₂/Si substrate using electron-beam evaporation or sputtering. The thickness of the initial Pt film will influence the final PtS₂ film thickness.

-

-

CVD Growth:

-

Place the Pt-coated substrate into the center of a two-zone tube furnace.

-

Place sulfur powder (as the sulfur precursor) in a crucible at the upstream, low-temperature zone of the furnace.

-

Purge the furnace tube with a high flow of inert gas (e.g., Argon) to remove oxygen and moisture.

-

Heat the sulfur precursor to its vaporization temperature (e.g., 150-200 °C).

-

Simultaneously, heat the substrate in the central zone to the growth temperature (e.g., 400-800 °C)[3].

-

Introduce a carrier gas (e.g., Ar/H₂) to transport the sulfur vapor to the substrate.

-

Maintain the growth temperature and gas flow for a specific duration (e.g., 15-60 minutes) to allow for the complete sulfurization of the platinum film.

-

After the growth period, turn off the heaters and allow the furnace to cool down naturally to room temperature under the inert gas flow.

-

Synthesis of PtS₂ Thin Films via Thermally Assisted Conversion (TAC)

The TAC method is similar to CVD but often carried out at atmospheric pressure and can be a more straightforward process.

Protocol:

-

Substrate and Precursor Preparation:

-

Prepare and clean a substrate (e.g., SiO₂/Si, quartz, or sapphire) as described in the CVD protocol.

-

Deposit a thin platinum film onto the substrate.

-

-

Sulfurization:

-

Place the Pt-coated substrate in the center of a single-zone tube furnace.

-

Place a crucible containing sulfur powder upstream from the substrate.

-

Flow an inert gas (e.g., Argon) through the tube.

-

Heat the furnace to the desired reaction temperature (e.g., 400-600 °C)[4]. The single heat source will both vaporize the sulfur and provide the thermal energy for the reaction on the substrate.

-

Hold at the reaction temperature for the desired time (e.g., 30-120 minutes).

-

After the reaction, cool the furnace to room temperature under the continued flow of inert gas.

-

Measurement of Optical Absorption Spectrum

The optical absorption spectrum is typically determined from transmittance (T) and reflectance (R) measurements using a UV-Vis-NIR spectrophotometer.

Protocol:

-

Sample Preparation:

-

Synthesize the PtS₂ thin film on a transparent substrate (e.g., quartz or sapphire).

-

Ensure the film is uniform over the area to be measured.

-

-

Spectrophotometer Setup:

-

Calibrate the spectrophotometer using a reference sample (a bare substrate of the same type).

-

Set the desired wavelength range for the measurement (e.g., 200-2500 nm).

-

-

Measurement:

-

Measure the total transmittance (T) of the PtS₂ film on the substrate.

-

Measure the total reflectance (R) of the film, often using an integrating sphere to capture both specular and diffuse reflectance.

-

-

Data Analysis:

-

Calculate the absorbance (A) using the formula: A = 1 - T - R.

-

The absorption coefficient (α) can be more accurately determined from the optical constants obtained through spectroscopic ellipsometry, as described in section 1.1.

-

Conclusion

This guide provides essential data and protocols for the study of the optical absorption spectrum of PtS₂ thin films. The layer-dependent optical properties, combined with scalable synthesis methods, make PtS₂ a versatile material for advanced optoelectronic devices. The provided experimental workflows offer a foundational methodology for researchers to produce and characterize these promising thin films. For professionals in drug development and related fields, the potential for highly sensitive and spectrally tunable photodetectors based on PtS₂ opens new avenues for analytical and diagnostic applications.

References

In-Depth Technical Guide to Charge Carrier Mobility in Single-Crystal Platinum(IV) Sulfide (PtS₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum(IV) sulfide (PtS₂), a member of the Group 10 transition metal dichalcogenides (TMDs), has garnered significant interest due to its unique electronic properties, environmental stability, and tunable bandgap. These characteristics make it a promising candidate for next-generation electronic and optoelectronic devices. A critical parameter governing the performance of such devices is the charge carrier mobility, which quantifies how quickly an electron or hole can move through the material under an electric field. This technical guide provides a comprehensive overview of the current understanding of charge carrier mobility in single-crystal PtS₂, synthesizing available experimental data and theoretical predictions. It further outlines detailed experimental protocols for the synthesis of high-quality single crystals and the characterization of their charge transport properties, aiming to equip researchers with the foundational knowledge required to explore and exploit the potential of this novel material.

Introduction to this compound (PtS₂)

PtS₂ is a layered material with a CdI₂-type crystal structure. Unlike many other TMDs that are semiconductors in their bulk form and transition to a direct bandgap in their monolayer form, PtS₂ exhibits a layer-dependent indirect bandgap. This bandgap ranges from approximately 1.6 eV for a monolayer to 0.25 eV for the bulk material[1]. Theoretical studies suggest that monolayer PtS₂ possesses high electron mobility, making it an attractive material for electronic applications[2][3]. Its notable air stability is an additional advantage over other 2D materials.

Charge Carrier Mobility in Single-Crystal PtS₂: A Data-Centric Overview

The experimental investigation of charge carrier mobility in single-crystal PtS₂ is an emerging field of research. While theoretical studies predict high mobility values, experimental data remains limited. This section summarizes the available quantitative data.

Experimental Data

To date, the most frequently cited experimental value for charge carrier mobility in PtS₂ comes from a study on a few-layer phototransistor device.

| Material Form | Measurement Technique | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | Reference |

| Few-layer PtS₂ | Field-Effect Transistor | Not Specified | 13 | [1] |

Theoretical Predictions

First-principles calculations have been employed to predict the intrinsic charge carrier mobility of monolayer PtS₂. These theoretical studies provide valuable insights into the material's potential and guide experimental efforts. It is important to note that these are ideal values and do not account for defects, impurities, or substrate effects that can influence experimental measurements.

Theoretical studies suggest that monolayer PtS₂ has a larger electron mobility than black phosphorus, a material known for its high charge carrier mobility.[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of single-crystal PtS₂ and the subsequent characterization of its charge carrier mobility. These protocols are based on established techniques for 2D materials and incorporate specific parameters reported for PtS₂.

Synthesis of Single-Crystal PtS₂ via Chemical Vapor Transport (CVT)

The Chemical Vapor Transport (CVT) method is a widely used technique for growing high-quality single crystals of TMDs. In the case of PtS₂, a combination of magnetron sputtering and CVT has been proven effective.[1][4][5][6]

Materials and Equipment:

-

Platinum (Pt) foil or sputtering target (high purity, 99.99% or higher)

-

Sulfur (S) powder (high purity, 99.99% or higher)

-

Quartz ampoules

-

Tube furnace with at least two temperature zones

-

Vacuum pumping system

-

Magnetron sputtering system

-

Substrates (e.g., SiO₂/Si)

Protocol:

-

Substrate Preparation: Clean the SiO₂/Si substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Precursor Deposition (Magnetron Sputtering): Deposit a thin film of Pt onto the cleaned substrates using a magnetron sputtering system. The thickness of the Pt film will influence the thickness of the resulting PtS₂ crystals.

-

Ampoule Sealing: Place the Pt-coated substrates and a specific amount of sulfur powder into a quartz ampoule. Evacuate the ampoule to a high vacuum and seal it.

-

Chemical Vapor Transport: Place the sealed ampoule into a two-zone tube furnace.

-

Source Zone (Sulfur): Heat the end of the ampoule containing the sulfur powder to a temperature that creates a sufficient vapor pressure.

-

Growth Zone (Substrate): Heat the end of the ampoule with the Pt-coated substrate to a higher temperature to facilitate the reaction between the platinum film and sulfur vapor. A typical temperature range for the growth zone is 500-600°C.[1][5]

-

Temperature Gradient: The temperature difference between the two zones drives the transport of the sulfur vapor to the substrate.

-

-

Growth Duration: Maintain these temperature conditions for a set duration. A reaction time of 120 minutes has been reported to yield good results.[5]

-

Cooling: After the growth period, slowly cool the furnace to room temperature to prevent cracking of the crystals.

-

Crystal Retrieval: Carefully open the ampoule to retrieve the substrates with the grown PtS₂ single crystals.

Measurement of Charge Carrier Mobility

Two primary methods are used to determine the charge carrier mobility in semiconductor materials: Hall effect measurements and the fabrication of field-effect transistors (FETs).

The Hall effect provides a direct measurement of the carrier type, carrier concentration, and Hall mobility.

Materials and Equipment:

-

PtS₂ single crystal on an insulating substrate

-

Hall effect measurement system (including a magnet, power source, and voltmeter)

-

Probe station

-

Wire bonder or conductive paste for making contacts

Protocol:

-

Sample Preparation: Prepare a Hall bar geometry from the PtS₂ single crystal using techniques such as photolithography and etching. This geometry typically consists of a long, rectangular channel with several side contacts for voltage measurements.

-

Contact Deposition: Deposit metal contacts (e.g., Ti/Au) onto the designated contact areas of the Hall bar.

-

Measurement Setup: Mount the sample in the Hall effect measurement system.

-

Longitudinal Resistance Measurement:

-

Pass a constant current (I) through the length of the Hall bar.

-

Measure the longitudinal voltage (V_xx) between two contacts along the channel.

-

Calculate the longitudinal resistance (R_xx = V_xx / I).

-

-

Hall Resistance Measurement:

-

Apply a magnetic field (B) perpendicular to the plane of the PtS₂ crystal.

-

Pass the same constant current (I) through the length of the Hall bar.

-

Measure the transverse Hall voltage (V_xy) across the width of the channel.

-

Calculate the Hall resistance (R_xy = V_xy / I).

-

-

Data Analysis:

-

The carrier type is determined by the sign of the Hall voltage.

-

The carrier concentration (n) can be calculated from the Hall coefficient (R_H = R_xy / B).

-

The Hall mobility (μ_H) is then determined using the formula: μ_H = |R_H| / ρ_xx, where ρ_xx is the longitudinal resistivity calculated from R_xx and the sample dimensions.

-

The fabrication of a field-effect transistor allows for the determination of the field-effect mobility, which is a measure of the average mobility of charge carriers in the channel of the transistor.

Materials and Equipment:

-

PtS₂ single crystal

-

Substrate with a gate dielectric (e.g., SiO₂/Si, where the highly doped Si acts as a back gate)

-

Electron beam lithography or photolithography system

-

Metal deposition system (e.g., thermal or electron beam evaporator)

-

Semiconductor characterization system (e.g., probe station with a parameter analyzer)

Protocol:

-

Crystal Transfer: Exfoliate a thin flake of single-crystal PtS₂ and transfer it onto a SiO₂/Si substrate.

-